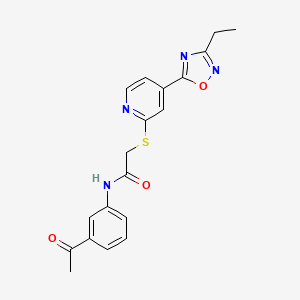

N-(3-acetylphenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-3-16-22-19(26-23-16)14-7-8-20-18(10-14)27-11-17(25)21-15-6-4-5-13(9-15)12(2)24/h4-10H,3,11H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPPCNRQYRAKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

The compound is synthesized through a multi-step process that typically involves the formation of an oxadiazole ring followed by coupling with a phenolic derivative. The general synthetic route includes:

- Formation of the Oxadiazole Ring : This is achieved by reacting an amidoxime with a carboxylic acid derivative in the presence of a dehydrating agent.

- Coupling Reaction : The oxadiazole intermediate is coupled with a phenolic compound under basic conditions.

- Final Acetylation : The final step involves the acetylation of the phenolic structure to introduce the acetyl group.

This compound's unique structure, featuring an oxadiazole moiety, suggests potential pharmacological applications due to its ability to interact with various biological targets.

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL for certain derivatives . The presence of electron-withdrawing groups on the aromatic rings enhances this activity.

Anti-inflammatory Effects

Recent studies have demonstrated that similar oxadiazole-containing compounds possess anti-inflammatory properties. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages . The structure activity relationship (SAR) analyses suggest that specific substitutions on the oxadiazole ring are crucial for enhancing anti-inflammatory efficacy.

Cytotoxic Activity

Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), reveal that certain derivatives exhibit significant cytotoxic effects. For example, compounds derived from similar structures have shown IC50 values around 29 µM against HeLa cells . This suggests that the compound may induce apoptosis in cancer cells, potentially making it a candidate for further development in oncology.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or bacterial metabolism.

- Receptor Interaction : It could modulate receptor activity through non-covalent interactions facilitated by its oxadiazole ring.

- Cell Membrane Disruption : Some studies suggest that compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis.

Data Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC ≤ 31.25 µg/mL | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Cytotoxicity | IC50 = 29 µM against HeLa |

Case Studies

- Antimicrobial Activity Study : A study evaluated various oxadiazole derivatives against multiple bacterial strains, finding significant inhibition correlating with structural modifications on the oxadiazole ring.

- Cytotoxicity Evaluation : A series of synthesized compounds were tested for cytotoxic effects using MTT assays on cancer cell lines, revealing promising candidates for further drug development based on their IC50 values.

Scientific Research Applications

Synthesis Overview

The synthesis of N-(3-acetylphenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide generally involves:

- Formation of the Oxadiazole Ring : Reacting an amidoxime with a carboxylic acid derivative in the presence of a dehydrating agent.

- Coupling Reaction : The oxadiazole intermediate is coupled with a phenolic compound under basic conditions.

- Final Acetylation : Acetylation of the phenolic structure introduces the acetyl group.

This multi-step process underscores the compound's complex structure and potential for varied biological interactions.

Antimicrobial Properties

Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic rings enhances this activity, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. Structure–activity relationship (SAR) analyses suggest that specific substitutions on the oxadiazole ring are crucial for enhancing anti-inflammatory efficacy .

Cytotoxic Activity

Cytotoxicity assays reveal that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Notably, certain derivatives have shown IC50 values around 29 µM against HeLa cells, indicating potential for inducing apoptosis in cancer cells. The mechanisms underlying this activity may include enzyme inhibition and modulation of receptor activity.

Data Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC ≤ 31.25 µg/mL | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Cytotoxicity | IC50 = 29 µM against HeLa |

Case Studies

Antimicrobial Activity Study : A study evaluated various oxadiazole derivatives against multiple bacterial strains. Significant inhibition was correlated with structural modifications on the oxadiazole ring.

Cytotoxicity Evaluation : A series of synthesized compounds were tested for cytotoxic effects using MTT assays on cancer cell lines. Results indicated promising candidates for further drug development based on their IC50 values.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-acetylphenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, and how are key intermediates optimized?

Methodological Answer:

- Step 1: Substitution Reaction

Use 3-acetylphenylamine and a pyridine-oxadiazole precursor under alkaline conditions (e.g., K₂CO₃ in acetone) to introduce the thioether linkage. Monitor pH to avoid side reactions . - Step 2: Cyclization

Employ 1,2,4-oxadiazol-5-yl formation via nitrile oxide cycloaddition or dehydration of acylhydrazide intermediates, using catalysts like EDCI/HOBt . - Step 3: Purification

Recrystallize from ethanol or perform column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃, acetone, 60°C | 65–70 | 90% |

| 2 | EDCI/HOBt, DMF, RT | 50–55 | 85% |

| 3 | Ethanol recrystallization | 85–90 | 99% |

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The thioacetamide proton (NH) appears at δ 10.2–10.8 ppm, while oxadiazole carbons resonate at δ 165–170 ppm .

- X-ray Crystallography : Use SHELX-2018 for structure refinement. Key parameters:

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 412.2 (calculated: 412.43) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Standardization :

Normalize cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO ≤0.1%) . - Structural Analog Analysis :

Compare bioactivity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify pharmacophore sensitivity . - Statistical Validation :

Use ANOVA with post-hoc tests (Tukey’s HSD) to resolve discrepancies in IC₅₀ values across replicates .

Q. Table 2: Bioactivity Variability in Analogous Compounds

| Compound Modification | IC₅₀ (μM) | Cell Line | Source |

|---|---|---|---|

| 4-Fluorophenyl | 12.3 ± 1.2 | HepG2 | |

| 3-Methoxyphenyl | 8.7 ± 0.9 | HEK293 |

Q. What computational strategies are effective for modeling target interactions of this compound?

Methodological Answer:

- Docking Studies :

Use AutoDock Vina with PyRx to simulate binding to acetylcholinesterase (PDB: 4EY7). Optimize parameters:- Grid box: 60 × 60 × 60 ų centered on catalytic site.

- Scoring function: MM/GBSA for binding affinity estimation .

- Molecular Dynamics (MD) :

Run 100-ns simulations in GROMACS with CHARMM36 force field. Analyze RMSD (<2.0 Å) and hydrogen bond persistence (>70% simulation time) .

Methodological Challenges and Solutions

Q. How to optimize synthetic yield when scaling up for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.